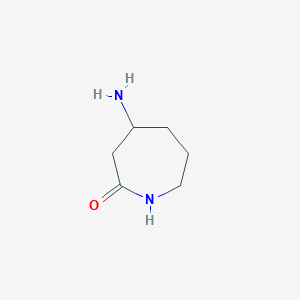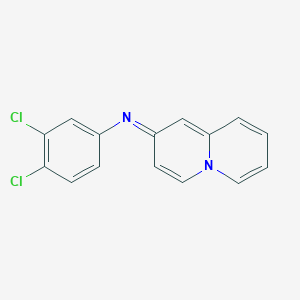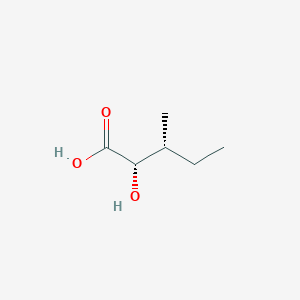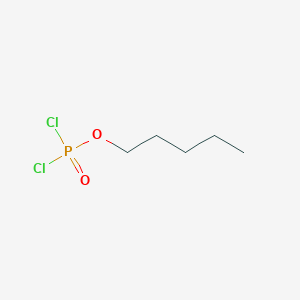
4-Aminoazepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminoazepan-2-one, also known as 3-aminohexahydro-2-azepinone, is a cyclic amide with the molecular formula C6H12N2O. This compound is a derivative of caprolactam and features an amino group at the third position of the caprolactam ring. It is a white solid that is soluble in water and various organic solvents. This compound is an important intermediate in the synthesis of various pharmaceuticals and polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Aminoazepan-2-one can be synthesized through several methods. One common approach involves the cyclization of 3-aminocaproic acid. This reaction typically requires the use of dehydrating agents such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the lactam ring.
Industrial Production Methods: In industrial settings, 3-aminocaprolactam is often produced via the Beckmann rearrangement of cyclohexanone oxime. This process involves the treatment of cyclohexanone oxime with an acid catalyst, such as sulfuric acid, to induce the rearrangement and form the lactam structure. The resulting caprolactam is then subjected to further chemical modifications to introduce the amino group at the desired position.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Aminoazepan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted caprolactam derivatives.
Wissenschaftliche Forschungsanwendungen
4-Aminoazepan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antibiotics and antiviral agents.
Industry: this compound is used in the production of nylon-6 and other high-performance polymers.
Wirkmechanismus
The mechanism of action of 3-aminocaprolactam involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group at the third position allows it to form hydrogen bonds and electrostatic interactions with active sites of enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of enzymatic reactions, depending on the specific context.
Vergleich Mit ähnlichen Verbindungen
Caprolactam: The parent compound of 3-aminocaprolactam, used primarily in the production of nylon-6.
6-Aminocaproic Acid: A linear analogue with similar chemical properties but different applications.
3-Aminocaproic Acid: Another linear analogue with an amino group at the third position, used in different synthetic pathways.
Uniqueness: 4-Aminoazepan-2-one is unique due to its cyclic structure and the presence of an amino group at the third position. This combination imparts distinct chemical reactivity and makes it a valuable intermediate in the synthesis of various specialized compounds.
Eigenschaften
Molekularformel |
C6H12N2O |
|---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
4-aminoazepan-2-one |
InChI |
InChI=1S/C6H12N2O/c7-5-2-1-3-8-6(9)4-5/h5H,1-4,7H2,(H,8,9) |
InChI-Schlüssel |
VTQGYRVGBASLDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC(=O)NC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Bicyclo[2.2.1]hept-5-en-2-yl-acetaldehyde](/img/structure/B8694562.png)
